Product packaging for Cesium bromoiodide(Cat. No.:CAS No. 15801-97-5)

Cesium bromoiodide

Cat. No.: B173003
CAS No.: 15801-97-5
M. Wt: 419.62 g/mol
InChI Key: OTWWBUMNBWNDPY-UHFFFAOYSA-N
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Description

Cesium Bromoiodide, with the molecular formula Br₂CsI and a CAS Registry Number of 18278-82-5, is an inorganic compound with a molecular weight of 419.61800 . It is also known synonymously as cesium dibromoiodate . This compound is of significant interest in advanced materials research, particularly in the development and stabilization of all-inorganic cesium lead halide perovskite nanocrystals (CsPbBrI₂ NCs) . These nanocrystals are a leading focus for applications in next-generation optoelectronic devices, including perovskite light-emitting diodes (PeLEDs) and solar cells, due to their superior properties like tunable band gap, narrow emission line widths, and high photoluminescence quantum yield (PLQY) . The structural and optical stability of red-emitting perovskite NCs remains a primary challenge, as they can spontaneously transition from a functional cubic phase (α-phase) to a non-functional orthorhombic phase (δ-phase) . Research indicates that CsPbBrI₂ NCs, which form the basis of this compound's application, offer better stability in air compared to pure cesium lead iodide (CsPbI₃) . Studies are focused on using surface ligand engineering to further passivate the nanocrystals, reduce surface defects, and enhance resistance to moisture, thereby improving device performance and longevity . This compound is intended for research and development purposes by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br2CsI B173003 Cesium bromoiodide CAS No. 15801-97-5

Properties

InChI

InChI=1S/Br2I.Cs/c1-3-2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWWBUMNBWNDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

Br[I-]Br.[Cs+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br2CsI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10890777
Record name Iodate(1-), dibromo-, cesium (1:1)
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Molecular Weight

419.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18278-82-5
Record name Iodate(1-), dibromo-, cesium (1:1)
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Record name Iodate(1-), dibromo-, cesium (1:1)
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Record name Iodate(1-), dibromo-, cesium (1:1)
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Record name Iodate(1-), dibromo-, cesium (1:1)
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Record name Cesium dibromoiodate
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Comparison with Similar Compounds

Key Observations :

  • CsIBr₂ vs. CsPbBr₃/CsPbI₃ : While CsIBr₂ is a binary halide, CsPbBr₃ and CsPbI₃ are lead-based perovskites with higher thermal stability but lower solubility in water. The bandgap of CsIBr₂ (~2.1 eV) bridges the gap between CsPbBr₃ (2.3 eV) and CsPbI₃ (1.73 eV), enabling intermediate light absorption ranges .
  • CsIBr₂ vs. CsPbIBr₂ : Both are mixed halides, but CsPbIBr₂ incorporates lead, enhancing its photovoltaic performance. CsPbIBr₂-based solar cells achieve power conversion efficiencies (PCE) of ~6.14%, whereas CsIBr₂ is primarily used in sensors and LEDs due to its stability .

Optoelectronic Performance

Stability and Luminescence

  • CsIBr₂: DPMP (diphenylmethylphosphine)-treated CsIBr₂ nanocrystals exhibit superior stability with a fluorescence lifetime (τ₁) of 12.4 ns, compared to untreated samples (τ₁ = 8.2 ns) . However, TPP (triphenylphosphine)-treated CsIBr₂ shows higher photoluminescence quantum yield (PLQY) due to reduced surface defects .
  • CsPbI₃ : Achieves near 100% PLQY in quantum dots but suffers from phase instability under humidity .
  • CsPbIBr₂ : Demonstrates moderate PLQY (~60%) but superior phase stability in solar cells, attributed to its mixed halide composition .

Solar Cell Efficiency

Material PCE (%) Electron Transport Layer Stability
CsIBr₂ N/A N/A High (ambient conditions)
CsPbIBr₂ 6.14 Carbon-based, HTM-free Moderate
CsPbI₃ 10–12 ZnO Low (humidity-sensitive)

Key Observations :

  • CsPbIBr₂ offers a balance between efficiency and stability, while CsPbI₃ achieves higher efficiency but requires encapsulation .

Q & A

Q. What are the standard methodologies for synthesizing cesium bromoiodide (CsIBr₂) in a laboratory setting?

this compound is typically synthesized via solid-state reactions or solution-based crystallization. A common approach involves stoichiometric mixing of cesium iodide (CsI) and cesium bromide (CsBr) under controlled humidity to prevent hydrolysis. Post-synthesis, purification is achieved through recrystallization in anhydrous solvents. Characterization via X-ray diffraction (XRD) confirms the rhombic crystal structure, while energy-dispersive X-ray spectroscopy (EDS) verifies elemental composition .

Q. How can researchers accurately determine the solubility and density of CsIBr₂ for experimental reproducibility?

Solubility in water (4.61 g/100 mL at 20°C) is determined gravimetrically by dissolving the compound in deionized water, filtering undissolved residues, and evaporating the solvent under vacuum. Density measurements (4.25 g/cm³) use helium pycnometry to account for porosity. Ensure ambient temperature control (±1°C) to minimize variability. These protocols align with standardized inorganic compound characterization practices .

Q. What spectroscopic techniques are essential for characterizing the electronic properties of CsIBr₂?

Ultraviolet-visible (UV-Vis) spectroscopy identifies bandgap energy by analyzing absorption edges. Fourier-transform infrared (FTIR) spectroscopy detects vibrational modes of Cs–Br and Cs–I bonds. For advanced analysis, photoluminescence (PL) spectroscopy evaluates emission properties, while X-ray photoelectron spectroscopy (XPS) quantifies surface composition and oxidation states .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bandgap values of CsIBr₂ across studies?

Discrepancies often arise from differences in synthesis conditions (e.g., annealing temperature) or measurement techniques. To address this, standardize synthesis protocols (e.g., inert atmosphere for purity) and employ multiple complementary methods (UV-Vis Tauc plots, PL excitation spectroscopy). Cross-validate results with density functional theory (DFT) calculations to correlate experimental and theoretical band structures .

Q. What experimental design principles optimize CsIBr₂ for sensor applications, such as detecting nitrophenol explosives?

Functionalize CsIBr₂ microcrystals with surface ligands (e.g., thiocyanate) to enhance analyte adsorption. Use cyclic voltammetry (CV) to assess electrochemical sensitivity, and correlate response with nitrophenol concentration via calibration curves. Control crystal morphology (e.g., cubic vs. rhombic) during synthesis to maximize surface area and active sites, as demonstrated in analogous cesium lead halide systems .

Q. How can DFT simulations improve understanding of CsIBr₂’s electronic structure and stability?

DFT models (e.g., using VASP or Gaussian software) predict lattice parameters, bandgap, and defect formation energies. Compare simulated XRD patterns with experimental data to validate models. Investigate halogen vacancy migration barriers to assess environmental stability. Pair simulations with in-situ Raman spectroscopy to monitor structural changes under thermal stress .

Q. What strategies mitigate phase instability in CsIBr₂ during optoelectronic device fabrication?

Encapsulate CsIBr₂ thin films with hydrophobic polymers (e.g., PMMA) to prevent moisture-induced degradation. Anneal films at 150–200°C in a nitrogen glovebox to enhance crystallinity and reduce grain boundaries. Monitor phase stability using time-resolved XRD under operational conditions (e.g., light soaking, humidity) .

Q. How should researchers design comparative studies between CsIBr₂ and other halide perovskites (e.g., CsPbX₃) for photophysical applications?

Standardize synthesis and characterization protocols across compounds. Compare charge carrier lifetimes via time-resolved PL, and assess defect tolerance using Hall effect measurements. Evaluate environmental robustness by exposing samples to accelerated aging conditions (e.g., 85°C/85% relative humidity). Use machine learning to analyze large datasets of optoelectronic properties .

Q. What methodologies validate the purity of CsIBr₂ in interdisciplinary studies (e.g., catalysis or energy storage)?

Combine inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis, thermogravimetric analysis (TGA) for thermal stability assessment, and nuclear magnetic resonance (NMR) to detect organic impurities. Cross-reference results with phase diagrams to identify unintended byproducts (e.g., CsBr or CsI residues) .

How can hypothesis-driven research frameworks (e.g., FINER criteria) guide the formulation of CsIBr₂-related research questions?

Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework to prioritize studies. For example, a hypothesis like "Doping CsIBr₂ with transition metals will enhance photocatalytic efficiency by reducing charge recombination" is testable via PL quenching experiments and aligns with sustainable chemistry goals. Use PICO (Population, Intervention, Comparison, Outcome) to structure comparative studies, such as evaluating CsIBr₂ against CsPbBr₃ in solar cell architectures .

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